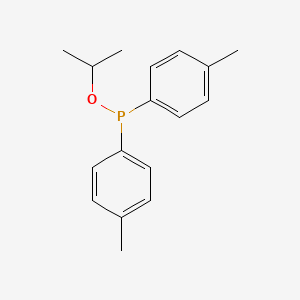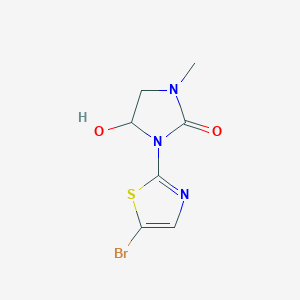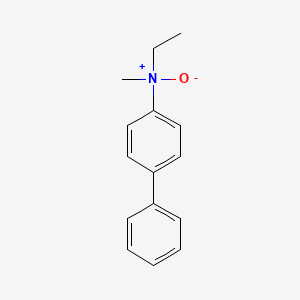
(1,1'-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a biphenyl structure with an amine group attached to one of the phenyl rings. The N-ethyl-N-methyl substitution on the amine group, along with the N-oxide functionality, adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction of Nitro Group: The nitro group in 4-nitrobiphenyl is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.
N-Ethyl-N-Methyl Substitution: The amine group in 4-aminobiphenyl is alkylated using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride to produce N-ethyl-N-methyl-4-aminobiphenyl.
Oxidation to N-Oxide: The final step involves the oxidation of the N-ethyl-N-methyl-4-aminobiphenyl to its N-oxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized to produce higher oxidation states.
Reduction: The N-oxide group can be reduced back to the amine form using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Higher oxidation states of the N-oxide.
Reduction: N-ethyl-N-methyl-4-aminobiphenyl.
Substitution: Halogenated, nitrated, or sulfonated derivatives of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide.
科学的研究の応用
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functionality can participate in redox reactions, influencing the oxidative state of biological molecules. The biphenyl structure allows for interactions with hydrophobic regions of proteins, potentially affecting their function.
類似化合物との比較
Similar Compounds
(1,1’-Biphenyl)-4-amine: Lacks the N-ethyl-N-methyl substitution and N-oxide functionality.
N-ethyl-N-methyl-4-aminobiphenyl: Lacks the N-oxide functionality.
4-Nitrobiphenyl: Contains a nitro group instead of an amine group.
Uniqueness
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide is unique due to the presence of both N-ethyl-N-methyl substitution and N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
67274-67-3 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
N-ethyl-N-methyl-4-phenylbenzeneamine oxide |
InChI |
InChI=1S/C15H17NO/c1-3-16(2,17)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChIキー |
RVCGPTQTAZWXJH-UHFFFAOYSA-N |
正規SMILES |
CC[N+](C)(C1=CC=C(C=C1)C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)


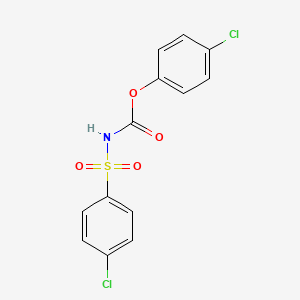
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
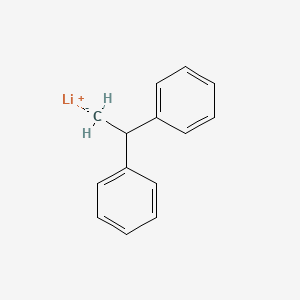
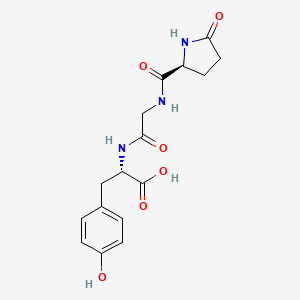

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
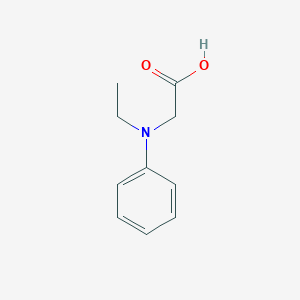
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)

